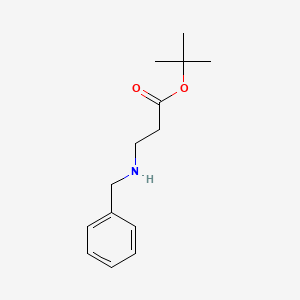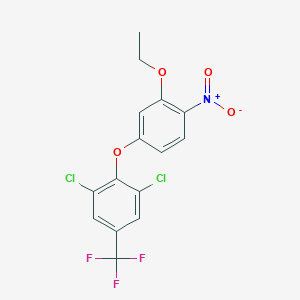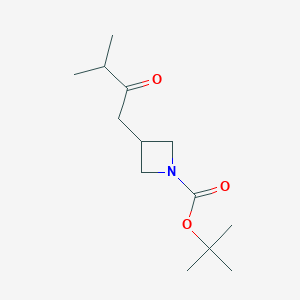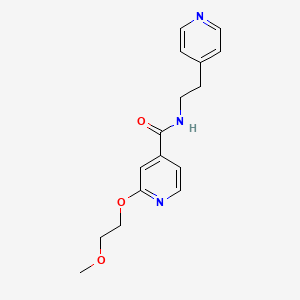
Tert-butyl 3-(benzylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(benzylamino)propanoate is a chemical compound with the linear formula C14H21O2N1 . It is a product provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H21O2N1 . This indicates that the molecule consists of 14 carbon atoms, 21 hydrogen atoms, 2 oxygen atoms, and 1 nitrogen atom .Scientific Research Applications
Catalytic Applications
- Alkylation Catalysis : Tert-butyl 3-(benzylamino)propanoate derivatives are used in catalytic alkylation. Specifically, iron(III) amine-bis(phenolate) complexes involving similar structures exhibit catalytic activity for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides. This process is significant in organic synthesis, providing an efficient pathway for creating complex organic molecules (Qian, Dawe, & Kozak, 2011).
Antimicrobial Activity
- Antibacterial Properties : Derivatives of this compound exhibit in vitro antibacterial activities against both Gram-negative and Gram-positive bacteria. This includes compounds synthesized with a substituted phenoxyl side chain on propanoic acid, demonstrating significant potential in developing new antibacterial agents (Zhang et al., 2011).
Synthetic Organic Chemistry
- Building Blocks in Organic Synthesis : Compounds like tert-butyl phenylazocarboxylates, closely related to this compound, are versatile in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, which are pivotal in constructing a wide range of organic compounds, including pharmaceuticals (Jasch, Höfling, & Heinrich, 2012).
Chemical Modifications and Reactions
- Reductive Cleavage Reactions : Research demonstrates the reductive cleavage of N-C-N bonds in structures similar to this compound. This process is key in modifying the chemical structure for various applications, including the synthesis of new chemical entities (Murato, Shioiri, & Yamada, 1977).
Food Contact Materials
- Safety in Food Contact Materials : Certain derivatives of this compound, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, have been assessed for safety as additives in food contact materials. The specific focus is on their migration limits and potential consumer safety concerns (Flavourings, 2011).
Enantioselective Synthesis
- Enantioselective Alkylation : The compound has been used in the enantioselective alkylation of amino acids, a critical process in synthesizing chiral compounds which are important in pharmaceuticals (Shirakawa et al., 2014).
Molecular and Structural Studies
- Structural Analysis in Chemistry : this compound-related compounds have been studied for their supramolecular structures, contributing to the understanding of molecular interactions and hydrogen bonding in chemistry (Castillo et al., 2009).
Nanotechnology
- Encapsulation in Nanotechnology : Related tert-butyl esters are utilized in nanotechnology, particularly in the encapsulation of nanosized particles. This application is vital in developing advanced materials with unique properties (Sondi, Fedynyshyn, Sinta, & Matijević, 2000).
Organometallic Chemistry
- Bioorganometallics Synthesis : this compound analogs are used in the synthesis of organometallic compounds, exploring their potential in medicinal chemistry and as isosteric substitutes in drug development (Patra, Merz, & Metzler‐Nolte, 2012).
Conformational Analysis in Drug Development
- Conformational Studies : Analogous compounds have been analyzed for their molecular conformation, which is crucial in understanding the activity and interaction of potential drug candidates (Corral et al., 1990).
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(benzylamino)propanoate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound exerts its effects .
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)9-10-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQYIGJNMMWKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2759397.png)


![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2759402.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2759407.png)
![1-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2759408.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3,4-dichloroanilino)-4-oxobutanoic acid](/img/structure/B2759410.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)


